molecular formula C7H9ClN4O2 B1366861 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine CAS No. 890094-38-9

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

Cat. No. B1366861
M. Wt: 216.62 g/mol
InChI Key: XGDPRAOPHIPUTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine involves the reaction of 2-chloro-5-nitropyrimidin-4-amine and isopropylamine in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (100-150°C) and with the aid of a catalyst such as triethylamine or potassium carbonate. The resulting compound is then purified by recrystallization or chromatography.


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine is C7H9ClN4O2 . The InChI code is 1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3, (H,9,10,11) .


Physical And Chemical Properties Analysis

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine has a molecular weight of 226.66 g/mol. Its melting point is 155-156°C, and its boiling point is 401.6°C. It is soluble in organic solvents such as ethanol, ethyl acetate, and chloroform. The compound is a stable solid and does not decompose easily.

Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have synthesized various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, which is structurally similar to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, by reacting 2,4-dichloro-6-methyl-5-nitro pyrimidine with amines. These derivatives have led to the development of a novel heterocyclic system, 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline, demonstrating the potential of such compounds in creating new chemical entities (Banihashemi, Hassani, & Lari, 2020).

Mechanistic Studies in Reactions

  • A study focused on the reaction mechanisms of SNAr (nucleophilic aromatic substitution) reactions involving 2-chloro-5-nitropyrimidine, closely related to the chemical . Kinetic measurements in aqueous media led to discussions on the pathway of these reactions, contributing to a deeper understanding of reaction mechanisms involving similar pyrimidine derivatives (Campodónico, Olivares, & Tapia, 2020).

Development of Optically Active Compounds

  • Researchers have successfully reacted 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidine with (L)-α-amino acids, leading to optically active imidazo[1,2-a]pyrimidines. This research shows the versatility of such pyrimidine derivatives in synthesizing optically active compounds, which are significant in various scientific applications, including drug development (Bakavoli, Bagherzadeh, & Rahimizadeh, 2005).

Investigation of Hydrogen Bonding

  • A study on 2-amino-4,6-dimethoxy-5-nitropyrimidine, a compound structurally similar to 2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine, emphasized the importance of hydrogen bonding in its molecular structure. Understanding such interactions is crucial in the field of crystallography and material science, where hydrogen bonding plays a key role in the stability and formation of molecular structures (Glidewell, Low, Melguizo, & Quesada, 2003).

Safety And Hazards

The compound is considered to be moderately toxic and has shown to cause irritation to skin, eyes, and respiratory system. The safety information includes Pictograms GHS07, Signal Word Warning, Hazard Statements H302, and Precautionary statements P280-P305+P351+P338 .

properties

IUPAC Name

2-chloro-5-nitro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c1-4(2)10-6-5(12(13)14)3-9-7(8)11-6/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDPRAOPHIPUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225336
Record name 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine

CAS RN

890094-38-9
Record name 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890094-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(1-methylethyl)-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isopropylamine (4.5 ml) and N,N-diisopropylethylamine (13.2 ml) were dissolved into 150 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitropyrimidine (10.0 g) in dichloromethane (30 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for half an hour. Purification was conducted by a column chromatography to obtain a bright-yellow solid (10.1 g) in a yield of 90.4%. 1H NMR (400 MHz, CDCl3): δ 9.03 (s, 1H), 8.24 (s, 1H), 4.53 (m, 1H), 1.34 (d, J=6.8 Hz, 6H) ppm.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
90.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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